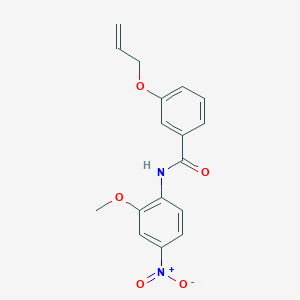![molecular formula C14H16ClNO B4411235 N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B4411235.png)
N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride
Overview
Description
N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride, also known as FEN, is a chemical compound that has been widely studied for its potential therapeutic applications. FEN belongs to the class of phenylcyclopropane derivatives and has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antidepressant properties.
Mechanism of Action
The exact mechanism of action of N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride is not fully understood. However, studies have suggested that it may act on the central nervous system by modulating the levels of certain neurotransmitters, such as serotonin and norepinephrine. This compound has also been found to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have reported that it can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. This compound has also been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and emotions.
Advantages and Limitations for Lab Experiments
N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand its potential therapeutic applications and to determine its optimal dosage and administration methods.
Future Directions
There are several potential future directions for research on N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride. One area of interest is its potential use in the treatment of chronic pain and inflammation. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential use in the treatment of depression, which requires further investigation to fully understand its mechanism of action and therapeutic potential. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosage and administration methods.
Scientific Research Applications
N-[(5-phenyl-2-furyl)methyl]cyclopropanamine hydrochloride has been extensively studied for its potential therapeutic applications. Several studies have reported its analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. This compound has also been found to exhibit antidepressant properties, suggesting its potential use in the treatment of depression.
properties
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-11(5-3-1)14-9-8-13(16-14)10-15-12-6-7-12;/h1-5,8-9,12,15H,6-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGKSVEXQFERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)
![4-[(4-isopropyl-3-methylphenoxy)acetyl]morpholine](/img/structure/B4411166.png)
![methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4411174.png)
![methyl 7-(3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411188.png)
![4-{[(2-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411191.png)
![2-[(4-cyano-2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4411193.png)

![4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4411199.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4411208.png)


![4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4411238.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol](/img/structure/B4411245.png)